2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
Scientific Research Applications
Neuroprotective Agents
The pyrimidine ring system has been associated with neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases. Compounds with this structure can be designed to protect neuronal function and structure, potentially slowing disease progression in conditions like Alzheimer’s and Parkinson’s .
Anti-neuroinflammatory Agents
Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The pyrrolidine ring, being a versatile scaffold, can be modified to yield compounds that act as anti-neuroinflammatory agents, targeting specific pathways involved in neuroinflammation .
Antimicrobial Activity
Hydrazine derivatives have shown promise in antimicrobial activity. The hydrazinyl group in the compound could be exploited to synthesize new drugs with potential antibacterial properties, addressing the growing concern of antibiotic resistance .
Cancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound could serve as a lead structure for the development of novel anticancer agents, particularly by investigating its interaction with various cancer-related proteins and enzymes .
Drug Design and Discovery
The saturated pyrrolidine ring is known for its contribution to the stereochemistry of molecules, which is a significant factor in drug design. This compound could be used as a scaffold for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring makes it an interesting candidate for enantioselective synthesis, which is a critical aspect of producing compounds with high specificity and efficacy for therapeutic applications .
ADME/Tox Optimization
The introduction of heteroatomic fragments like hydrazinyl and pyrrolidinyl groups can be a strategic approach to modify physicochemical parameters of a compound, thereby optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile for better drug candidacy .
SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry. The diverse functional groups present in “2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” make it a valuable compound for SAR studies to understand how structural changes can affect biological activity .
properties
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(12-9(11-7)13-10)14-4-2-3-5-14/h6H,2-5,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQZHAYUBVLABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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